molecular formula C21H29FN2O2 B4565712 N-cyclooctyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

N-cyclooctyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No.: B4565712
M. Wt: 360.5 g/mol
InChI Key: QEIPCLBKBHTNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H29FN2O2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.22130633 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Fluorine-18-labeled Antagonists

Fluorinated derivatives of WAY 100635, a known compound for imaging serotonin 5-HT1A receptors, have been developed and evaluated for their biological properties. These compounds, including those incorporating 4-fluorobenzoic acid, show potential for assessing dynamic changes in serotonin levels and for providing better statistics and quantification in static measurement of 5-HT1A receptor distribution due to their pharmacokinetic properties and specific binding ratios (Lang et al., 1999).

Inhibition of Defluorination to Enhance Imaging

Research into improving the visualization of serotonin 5-HT1A receptors in the human brain has shown that disulfiram inhibits defluorination of 18F-FCWAY, a PET radioligand, thereby reducing bone radioactivity and enhancing brain imaging. This suggests a potential for using disulfiram with other radioligands undergoing defluorination, improving the efficacy of PET imaging in studying brain receptors (Ryu et al., 2007).

Comparison of PET Imaging Radioligands

A study comparing 18F-Mefway with 18F-FCWAY for quantifying 5-HT1A receptors in humans concluded that although 18F-Mefway demonstrates resistance to in vivo defluorination, its lower DVR values and higher overestimation bias make it less favorable than 18F-FCWAY. This highlights the nuanced considerations in selecting radioligands for PET imaging of specific brain receptors (Choi et al., 2015).

Novel Mycobacterium tuberculosis GyrB Inhibitors

Research into novel antituberculosis agents has led to the development of thiazole-aminopiperidine hybrid analogues, such as ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showing activity against Mycobacterium tuberculosis with promising non-cytotoxic profiles (Jeankumar et al., 2013).

Antihistaminic-Antiserotonin Properties

Cyproheptadine, a compound with structural similarities, demonstrates potent antihistaminic and antiserotonin actions, suggesting potential therapeutic applications in conditions mediated by these receptors (Stone et al., 1961).

Properties

IUPAC Name

N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c22-18-10-8-17(9-11-18)21(26)24-14-12-16(13-15-24)20(25)23-19-6-4-2-1-3-5-7-19/h8-11,16,19H,1-7,12-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIPCLBKBHTNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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